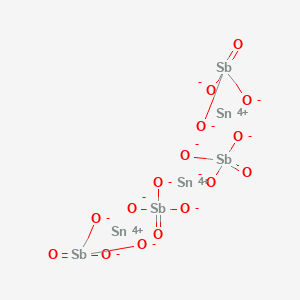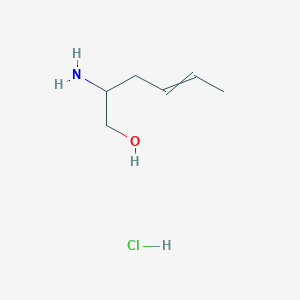
(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride
Vue d'ensemble
Description
“(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1803606-08-7 . It has a molecular weight of 197.05 and is typically stored at 4 degrees Celsius . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is N1-(2,2-difluoroethyl)ethane-1,2-diamine dihydrochloride . The InChI code is 1S/C4H10F2N2.2ClH/c5-4(6)3-8-2-1-7;;/h4,8H,1-3,7H2;2*1H .Physical And Chemical Properties Analysis
“(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride” is a powder . It has a molecular weight of 197.05 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Toxicity and Occupational Safety
- Toxicity of Aromatic Amino Compounds : A study reported the case of a 35-year-old man who inhaled 5-amino-2-(trifluoromethyl)pyridine, leading to severe symptoms and highlighting the compound's toxicity and the need for caution in industrial production (Tao et al., 2022).
- Contact Dermatitis in Production Workers : Contact sensitivity to 2,2′‐azobis(2‐amidinopropane) dihydrochloride (AAPH), an azo compound used as a radical chain initiator, was confirmed in individuals exposed to the compound, indicating the importance of protective measures for workers and researchers handling such chemicals (Takiwaki et al., 1998).
Metabolic Studies and Biomarker Research
- Urinary Metabolites of Halothane : A study identified major metabolites of halothane, including N-trifluoroacetyl-2-aminoethanol, highlighting the pathways of metabolism and potential implications for understanding the compound's hepatotoxicity (Cohen et al., 1975).
- Amine Quantification in Human Disease Phenotyping : A novel UHPLC-MS/MS-based platform was developed for the quantification of amines, amino acids, and methylarginines, highlighting the significance of these compounds in patient stratification and personalized medicine (Ahmetaj-Shala et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific drug it’s incorporated into.
Mode of Action
The mode of action of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride involves its role as a building block in the synthesis of various pharmaceuticals . It’s used in the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucle
Propriétés
IUPAC Name |
N'-(2,2-difluoroethyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2N2.2ClH/c5-4(6)3-8-2-1-7;;/h4,8H,1-3,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTOQCKTSQZYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methanone hydrobromide](/img/structure/B1379279.png)
![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)


![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)



![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
